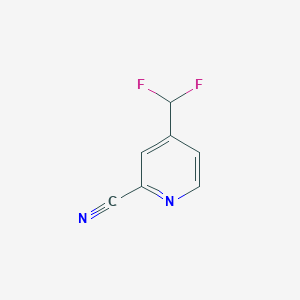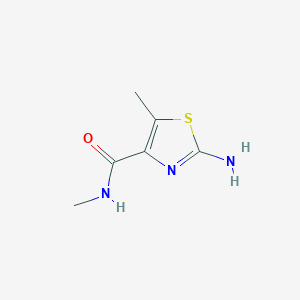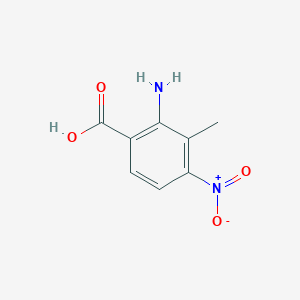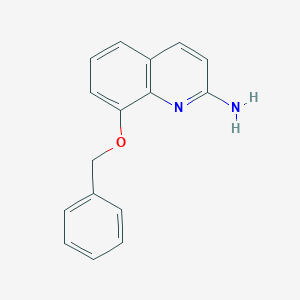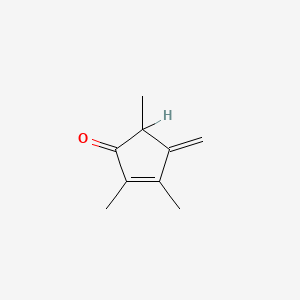
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one is an organic compound with the molecular formula C9H12O. It is a cyclopentenone derivative characterized by the presence of three methyl groups and a methylene group attached to the cyclopentenone ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethylcyclopent-2-en-1-one with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the methylene group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethyl-2-cyclopentenone: Similar in structure but with an additional methyl group.
2-Cyclopenten-1-one, 2,3,4-trimethyl-: Lacks the methylene group present in 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one.
Uniqueness
This compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
29765-85-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h7H,1H2,2-4H3 |
InChI Key |
NUPOFQCBTWUAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C(=C(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



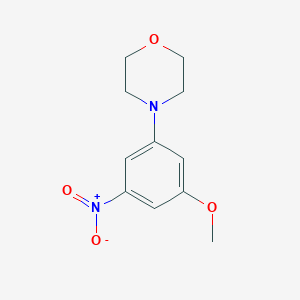

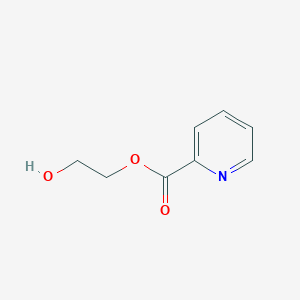


![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
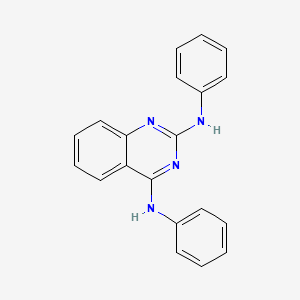
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
